molecular formula C8H12O4 B1609461 (E)-Dimethyl hex-2-enedioate CAS No. 6108-58-3

(E)-Dimethyl hex-2-enedioate

Cat. No.: B1609461
CAS No.: 6108-58-3
M. Wt: 172.18 g/mol
InChI Key: QPFMISCWBTXLFC-HYXAFXHYSA-N
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Preparation Methods

(E)-Dimethyl hex-2-enedioate can be synthesized through a one-step methylation of trans-3-hexenedioic acid. This reaction involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture to ensure complete conversion to the diester.

Chemical Reactions Analysis

(E)-Dimethyl hex-2-enedioate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for alkenylation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-Dimethyl hex-2-enedioate has several scientific research applications:

Mechanism of Action

The mechanism by which (E)-Dimethyl hex-2-enedioate exerts its effects involves its reactivity at the ester and double bond sites. In alkenylation reactions, the compound acts as an electrophile, with the palladium catalyst facilitating the formation of a carbon-carbon bond between the aromatic substrate and the this compound . This process involves the activation of the C-H bond in the aromatic compound and the subsequent insertion of the this compound moiety.

Comparison with Similar Compounds

(E)-Dimethyl hex-2-enedioate can be compared with other similar compounds such as:

    Dimethyl maleate: An isomer with a cis double bond, differing in its geometric configuration.

    Dimethyl fumarate: Another isomer with a trans double bond but differing in the position of the ester groups.

    Dimethyl succinate: A saturated diester without a double bond.

The uniqueness of this compound lies in its specific trans configuration and the position of the ester groups, which influence its reactivity and applications .

Properties

IUPAC Name

dimethyl (E)-hex-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,4,6H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFMISCWBTXLFC-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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